1-Cyclohexylprop-2-yn-1-amine

Description

Bedeutung von Propargylaminen als vielseitige Synthone in der chemischen Forschung

Propargylamine (B41283) sind eine einzigartige Klasse von organischen Verbindungen, die sich durch das Vorhandensein einer Alkingruppe und einer Amingruppe an derselben chemischen Hauptkette auszeichnen. researchgate.net Diese besondere strukturelle Anordnung verleiht den Propargylamin-Molekülen sowohl nukleophile als auch elektrophile Eigenschaften. researchgate.net Aufgrund dieser dualen Reaktivität sind Propargylamine ideale Substrate für die Synthese einer Vielzahl von organischen Verbindungen, insbesondere von Heterozyklen. researchgate.net

In der organischen Synthese gelten Propargylamine als äußerst vielseitige Bausteine oder "Synthone". researchgate.netpnu.ac.ir Sie dienen als wichtige Vorläufer für die Herstellung zahlreicher heterozyklischer Verbindungen wie Pyrrole, Chinoline, Oxazolidinone, Phenanthroline, Indolizine und Pyrrolidine (B122466). researchgate.net Darüber hinaus sind sie Schlüsselintermediate bei der Synthese verschiedener physiologisch aktiver Substanzen, darunter Allylamine, β-Lactame, Oxazole (B20620) und Isostere. researchgate.net Ihre Bedeutung erstreckt sich auch auf die Synthese von Naturstoffen und Medikamenten. researchgate.netrevmaterialeplastice.ro Die Vielseitigkeit von Propargylaminen zeigt sich in ihrer Fähigkeit, an verschiedenen chemischen Umwandlungen teilzunehmen, die durch Metalle katalysiert werden, was zur Bildung von Derivaten führt, die als Substrate für die Synthese komplexerer organischer Makromoleküle dienen können. revmaterialeplastice.ro

Eine der wichtigsten Methoden zur Synthese von Propargylaminen ist die A3-Kupplungsreaktion (Aldehyd-Alkin-Amin-Kupplung), eine Mehrkomponentenreaktion, die in den letzten Jahren aufgrund der breiten Anwendbarkeit der Produkte große Aufmerksamkeit auf sich gezogen hat. researchgate.netpnu.ac.ir Diese Reaktion ermöglicht den Aufbau von Propargylaminen aus einfachen und kommerziell erhältlichen Ausgangsmaterialien in einem einzigen Schritt. pnu.ac.ir Es wurden zahlreiche Übergangsmetallkomplexe, insbesondere auf Kupferbasis, entwickelt, um diese Kupplungsreaktion effizient zu katalysieren. pnu.ac.ir

Die einzigartigen chemischen Eigenschaften von Propargylaminen, die sich aus der Kombination der Reaktivität der Alkin- und der Amingruppe ergeben, machen sie zu einem unverzichtbaren Werkzeug in der modernen organischen Chemie. researchgate.netacs.org Die fortlaufende Entwicklung neuer synthetischer Methoden, einschließlich asymmetrischer Ansätze zur Herstellung chiraler Propargylamine, unterstreicht ihre anhaltende Bedeutung in der chemischen Forschung. researchgate.netrsc.org

Strukturelle Merkmale von 1-Cyclohexylprop-2-in-1-amin im Rahmen der Propargylamine

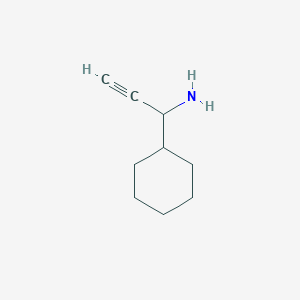

1-Cyclohexylprop-2-in-1-amin ist ein spezifisches Derivat innerhalb der breiteren Klasse der Propargylamine. Seine chemische Struktur zeichnet sich durch drei Hauptkomponenten aus: eine Cyclohexylgruppe, eine Aminogruppe (NH2) und eine Propinylgruppe (ein Alkin mit einer C≡C-Dreifachbindung). uni.luamericanelements.com

Die grundlegende Strukturformel lautet C9H15N. uni.luamericanelements.com Das zentrale Kohlenstoffatom ist chiral und an vier verschiedene Substituenten gebunden:

Ein Wasserstoffatom

Eine primäre Aminogruppe (-NH2)

Eine Cyclohexylgruppe (-C6H11)

Eine Ethinylgruppe (-C≡CH)

Diese Anordnung macht 1-Cyclohexylprop-2-in-1-amin zu einem chiralen Molekül. ufl.edu Die Cyclohexylgruppe ist ein voluminöser, aliphatischer, nicht-planarer Ring, der sterische Hinderung in die Molekülstruktur einbringt. Die Propinylgruppe enthält eine reaktive Kohlenstoff-Kohlenstoff-Dreifachbindung, die für die charakteristischen Reaktionen der Propargylamine verantwortlich ist. acs.org Die Aminogruppe verleiht dem Molekül basische und nukleophile Eigenschaften. acs.org

Die Kombination dieser funktionellen Gruppen in einem Molekül führt zu einer vielseitigen Reaktivität. Die Alkingruppe kann an verschiedenen metallkatalysierten Reaktionen und Cycloadditionen teilnehmen, während die Aminogruppe nukleophile Additionen eingehen kann. acs.org Die räumliche Nähe dieser beiden reaktiven Zentren ermöglicht intramolekulare Reaktionen und die Bildung komplexer heterozyklischer Systeme. researchgate.net

Die Synthese von 1-Cyclohexylprop-2-in-1-amin und seinen Derivaten kann durch verschiedene Methoden erfolgen, einschließlich der A3-Kupplungsreaktion, bei der Cyclohexancarboxaldehyd, ein Alkin und ein Amin als Ausgangsmaterialien verwendet werden. researchgate.net

Physikalisch-chemische Eigenschaften von 1-Cyclohexylprop-2-in-1-amin

| Eigenschaft | Wert |

| Chemische Formel | C9H15N |

| Molekulargewicht | 137.22 g/mol |

| IUPAC-Name | 1-cyclohexylprop-2-yn-1-amine |

| CAS-Nummer | 1207502-76-8 |

| SMILES | C#CC(C1CCCCC1)N |

| InChI-Key | XIEIQEFDSYPLQZ-UHFFFAOYSA-N |

| Aggregatzustand | Flüssigkeit |

| Reinheit | 95% |

| Lagertemperatur | 4 °C |

Diese Tabelle wurde basierend auf den verfügbaren Daten aus den Suchergebnissen erstellt. uni.luamericanelements.comsigmaaldrich.com

Liste der im Artikel erwähnten chemischen Verbindungen

| Name der Verbindung | Chemische Formel |

| 1-Cyclohexylprop-2-in-1-amin | C9H15N |

| Allylamin | C3H7N |

| β-Lactam | - |

| Cyclohexancarboxaldehyd | C7H12O |

| Indolizin | C8H7N |

| Isoster | - |

| Oxazol | C3H3NO |

| Oxazolidinon | C3H5NO2 |

| Phenanthrolin | C12H8N2 |

| Pyrrol | C4H5N |

| Pyrrolidin | C4H9N |

| Chinolin | C9H7N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-2-9(10)8-6-4-3-5-7-8/h1,8-9H,3-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEIQEFDSYPLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207502-76-8 | |

| Record name | 1-cyclohexylprop-2-yn-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 1 Cyclohexylprop 2 Yn 1 Amine

Role as Essential Building Blocks in Complex Organic Molecule Synthesis

Propargylamines, including 1-Cyclohexylprop-2-yn-1-amine, are considered fundamental precursors in the synthesis of a wide array of organic molecules. organic-chemistry.orgresearchgate.net Their value stems from the dual functionality of the amino group and the carbon-carbon triple bond within the same structure. uantwerpen.be This arrangement allows them to act as both electrophilic and nucleophilic reagents, paving the way for the synthesis of numerous nitrogen-containing heterocycles, which are core components of many biologically active pharmaceuticals and natural products. organic-chemistry.orguantwerpen.be

The utility of propargylamines extends to their role as key intermediates in multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), which is a highly atom-economical method for their synthesis. semanticscholar.org Once formed, these compounds can be transformed into more complex structures like pyrroles, quinolines, oxazolidinones, and thiazoles. organic-chemistry.orgresearchgate.net For instance, research has demonstrated that N-arylpropargylamines bearing a cyclohexyl substituent can be efficiently converted into the corresponding functionalized quinoline (B57606) heterocycles through palladium-catalyzed cyclization, highlighting a direct application in creating complex aromatic systems. uantwerpen.be

Cyclization Reactions and Heterocycle Formation

The inherent reactivity of the propargylamine (B41283) scaffold makes it an ideal substrate for a variety of cyclization reactions, leading to the formation of numerous important heterocyclic rings.

Pyrroles and Pyridines: A versatile strategy for the selective synthesis of polysubstituted pyrroles and pyridines employs N-propargylic β-enaminones as common intermediates. These intermediates can be readily prepared from propargylamines. The reaction's outcome is controlled by the choice of catalyst: in the presence of a base such as cesium carbonate (Cs₂CO₃), a 5-exo-dig cyclization occurs to afford pyrroles in high yields. nih.gov Conversely, using a copper(I) bromide (CuBr) catalyst promotes a 6-endo-dig cyclization, leading selectively to the formation of polysubstituted pyridines. nih.gov This divergent reactivity allows for the synthesis of two distinct heterocyclic families from a single precursor.

Thiazoles: Thiazole derivatives, particularly 2-aminothiazoles, can be effectively synthesized from N-propargylamines. A common method involves the reaction of propargylamines with isothiocyanates. rsc.orgnih.gov This transformation can be catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), often under microwave irradiation to accelerate the reaction. bohrium.com The reaction proceeds through a cyclization pathway, providing access to a range of substituted 2-aminothiazoles. nih.govbohrium.com

Table 1: Synthesis of 2-Aminothiazoles from Propargylamines and Isothiocyanates

| Propargylamine Reactant | Isothiocyanate Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |

| N-Arylpropargylamines | Aryl isothiocyanates | p-TSA, DCE, 130°C, MW | 2-Amino-4-methyl-5-arylthiazoles | 47-78% | bohrium.com |

| Ethyl 4-aminobut-2-ynoate salts | Aryl/Alkyl isothiocyanates | Not specified | 2-Aminothiazole-5-carboxylates | Good to High | rsc.org |

| Diethyl 3-aminoprop-1-ynylphosphonate salts | Aryl/Alkyl isothiocyanates | Not specified | 5-Phosphonate-substituted 2-aminothiazoles | Good | rsc.org |

Oxazoles: The synthesis of oxazoles from propargylamines typically involves a two-step sequence. First, the propargylamine is acylated to form an N-propargylamide. This intermediate then undergoes cyclization to form the oxazole (B20620) ring. researchgate.net This cyclization can be promoted by various catalysts. For example, palladium-catalyzed coupling of N-propargylamides with aryl iodides leads to 2,5-disubstituted oxazoles. organic-chemistry.org Base-catalyzed methods have also been developed, where the cyclization of N-propargylamides proceeds via an allenic intermediate to yield the oxazole product. organic-chemistry.org

Imidazoles: Imidazoles are another class of heterocycles accessible from propargylamine precursors. One notable method involves a zinc-catalyzed hydroamination-cyclization sequence starting from propargylamides, which are easily derived from propargylamines. nih.gov This process yields substituted imidazoles in good to excellent yields. The synthesis of these valuable N-heterocyclic structures from propargylamines underscores their versatility. dntb.gov.ua

Pyrazoles: The synthesis of pyrazoles from propargylamines has been achieved through innovative pathways. One such method involves the conversion of a propargylamine into a pyrazole (B372694) N-oxide by reacting it with sodium nitrite (B80452) in acetic acid, catalyzed by silver triflate (AgOTf). nih.gov The resulting pyrazole N-oxide can then be deoxygenated using phosphorous trichloride (B1173362) to furnish the final pyrazole product. nih.gov Another related strategy involves the acid-catalyzed reaction of propargyl alcohols with hydrazines, followed by a base-mediated 5-endo-dig cyclization to produce 3,5-disubstituted 1H-pyrazoles. nih.gov

Quinolines: Quinolines can be formed with high efficiency and selectivity through the intramolecular cyclization of N-arylpropargylamines. Palladium catalysts, such as palladium(II) acetate (B1210297), are particularly effective for this transformation. uantwerpen.be The reaction proceeds via coordination of the palladium catalyst to the alkyne, which facilitates a nucleophilic attack from the N-substituted aromatic ring, followed by oxidation to yield the aromatic quinoline core. uantwerpen.be This method has been successfully applied to propargylamines with aliphatic substituents, including cyclohexyl groups, demonstrating its utility for substrates like this compound. uantwerpen.be

Table 2: Palladium-Catalyzed Synthesis of Quinolines from N-Arylpropargylamines

| Propargylamine Substituent (R) | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenyl | Pd(OAc)₂ | Toluene | 80 | 85% | uantwerpen.be |

| 4-Methylphenyl | Pd(OAc)₂ | Toluene | 80 | 88% | uantwerpen.be |

| 4-Fluorophenyl | Pd(OAc)₂ | Toluene | 80 | 82% | uantwerpen.be |

| Cyclohexyl | Pd(OAc)₂ | Toluene | 80 | 81% | uantwerpen.be |

Propargylamines can undergo cycloaddition reactions with carbon dioxide (CO₂) in a process known as carboxylative cyclization. This reaction is a highly valuable method for CO₂ fixation, converting it into useful chemical products. The reaction between a propargylamine and CO₂ typically yields 5-methylene-2-oxazolidinones, a class of five-membered heterocyclic compounds. researchgate.netnih.gov This transformation is generally catalyzed by transition metals, with palladium and silver complexes showing significant efficacy. researchgate.net The reaction proceeds under relatively mild conditions and represents an atom-economical route to functionalized oxazolidinones. researchgate.net Metal-free conditions using resin-supported tertiary amine catalysts have also been reported.

Table 3: Catalytic Systems for Carboxylative Cyclization of Propargylamines with CO₂

| Propargylamine Substrate | Catalyst System | CO₂ Pressure | Temperature (°C) | Product | Reference |

| N-Aryl/Alkyl propargylamines | Pd SCS Pincer Complex | 1 bar | 40-80 | 5-Methylene-2-oxazolidinone | researchgate.net |

| N-Aryl propargylamines | PdCl₂(dppf) / NaOtBu | 1 atm (atmospheric) | 40 | 5-Methylene-2-oxazolidinone | |

| N-Propargylamines | Ag(I)-embedded sulfonate-MOF | 1 atm (atmospheric) | Room Temp. | 5-Methylene-2-oxazolidinone | |

| N-Benzylprop-2-yn-1-amine | D301 Resin (metal-free) | 2 MPa | 100 | 5-Methylene-2-oxazolidinone |

Hydroamination Reactions of Propargylamines

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for forming C-N bonds. The alkyne functionality in this compound is susceptible to such additions.

The carbon-carbon triple bond of propargylamines can serve as a substrate for intermolecular hydroamination, where an external amine adds across the alkyne. This reaction provides a direct route to enamines or imines, which are valuable synthetic intermediates. The process is typically catalyzed by transition metals, including gold, titanium, or palladium complexes, which activate the alkyne toward nucleophilic attack by the amine. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. While many examples involve simpler alkynes, the fundamental reactivity is applicable to the propargylamine scaffold, making it a potential pathway for further functionalization and the synthesis of more complex amine derivatives.

Intramolecular Hydroamination for Spiro- and Fused Heterocyclic Systems

The alkyne and amine functionalities within this compound allow it to serve as a precursor for various heterocyclic systems through intramolecular hydroamination. This process typically requires initial derivatization of the amine to introduce a tethered nucleophile, followed by a cyclization reaction where the nucleophile attacks the alkyne.

A prominent strategy involves the reaction of the propargylamine with an isothiocyanate. This reaction forms a propargylthiourea intermediate. In the presence of a base, this intermediate can undergo a regioselective 5-exo-dig cycloisomerization. researchgate.net This intramolecular hydroamination is an atom-economical process that proceeds readily at room temperature. researchgate.netsemanticscholar.org When applied to a substrate derived from this compound, this methodology can lead to the formation of spiro-cyclic imidazolidine-2-thiones. The cyclohexyl group would constitute the spirocyclic component, linked at the nitrogen atom of the newly formed heterocyclic ring.

Transition-metal catalysis, particularly with gold (I) or platinum (II) complexes, provides another powerful avenue for intramolecular hydroamination. organic-chemistry.orgrsc.org These catalysts activate the alkyne C-C triple bond, facilitating nucleophilic attack. For a derivative of this compound containing a tethered nucleophile (e.g., another amine or a hydroxyl group), this catalysis can efficiently construct fused or spirocyclic nitrogen-containing heterocycles under mild conditions. organic-chemistry.org

Table 1: Selected Catalytic Systems for Intramolecular Hydroamination

| Catalyst System | Reaction Type | Potential Product from Derivative |

|---|---|---|

| Base-mediated (e.g., DBU) | 5-exo-dig cycloisomerization | Spiro-cyclic imidazolidine-2-thione |

| Gold(I) Complexes (e.g., [Au(PPh₃)Cl]/AgOTf) | Alkyne Activation | Fused or Spiro N-Heterocycles |

Formal Hydroamination Methodologies

Formal hydroamination refers to methodologies that achieve the net addition of an N-H bond across a C-C multiple bond, which may occur through a direct addition or a sequence of reactions. nih.govrsc.org In the context of this compound, this involves the addition of an external amine to its terminal alkyne functionality. A significant challenge in the hydroamination of terminal alkynes is controlling the regioselectivity, with the formation of the anti-Markovnikov product often being the desired outcome. nih.govorganic-chemistry.org

Several catalytic systems have been developed to achieve anti-Markovnikov hydroamination with high selectivity. acs.orgnih.gov These methods are crucial for converting terminal alkynes into linear enamines or imines, which can be subsequently reduced to amines.

Mechanisms for anti-Markovnikov hydroamination often involve the formation of a metal-vinylidene intermediate. nih.govacs.org The terminal alkyne coordinates to the metal center and rearranges to the vinylidene species. Nucleophilic attack by the amine then occurs at the α-carbon, establishing the anti-Markovnikov regiochemistry. acs.org Subsequent reductive elimination yields the final product.

Table 2: Catalysts for Anti-Markovnikov Hydroamination of Terminal Alkynes

| Catalyst Type | Example | Key Features |

|---|---|---|

| Rhodium Complexes | 8-quinolinolato rhodium catalyst | Effective for aliphatic primary amines, high functional group tolerance. acs.org |

| Titanocene Complexes | [Cp₂Ti(η²-Me₃SiC≡CR)] | Readily available and stable; gives primary imines with high selectivity. organic-chemistry.org |

Rearrangement and Fragmentation Reactions

Crabbé Reaction Leading to Allene (B1206475) Derivatives

The Crabbé reaction is a method for synthesizing allenes from terminal alkynes, an aldehyde (or ketone), and a secondary amine, typically in the presence of a soft Lewis acid catalyst like a copper(I) salt. wikipedia.org The reaction mechanism proceeds through the initial formation of a propargylamine intermediate via a three-component aldehyde-alkyne-amine (A³) coupling. wikipedia.orgresearchgate.net This propargylamine intermediate is structurally analogous to this compound.

The key step of the allene formation is the subsequent rearrangement of this propargylamine intermediate. nih.gov This transformation involves a formal retro-imino-ene reaction, where a hydride is transferred from the carbon alpha to the nitrogen onto the alkyne. wikipedia.org Mechanistic studies suggest this occurs via a rate-determining nih.govresearchgate.net-hydride transfer, leading to the formation of the allene and an imine byproduct derived from the secondary amine used in the coupling step. researchgate.netuea.ac.uk

Therefore, this compound represents the key intermediate in this process. If synthesized under the conditions of a Crabbé reaction (e.g., from cyclohexanecarboxaldehyde (B41370), acetylene (B1199291), and an amine), it would not be isolated but would readily transform into the corresponding 1-cyclohexyl-1,2-propadiene.

1,3-Amino Group Migration Routes in Propargylamines

Propargylamines can undergo rearrangement reactions involving the migration of the amino group. A notable example is a 1,3-amino group migration strategy used for the synthesis of acrylamidines. rsc.org This reaction involves the copper(I)-catalyzed reaction of an N,N-disubstituted propargylamine with tosylazide. This process generates a highly reactive ketenimine intermediate. rsc.org

In substrates where a second amino group is tethered to the propargylamine, this ketenimine intermediate can be trapped intramolecularly. This trapping by the tethered amine leads to a rearrangement, effectively constituting a 1,3-migration of the amino group to form the acrylamidine (B99084) product. rsc.org While this compound itself is a secondary amine, its derivatives could be designed to undergo similar transformations, highlighting the versatility of the propargylamine scaffold in rearrangement chemistry. Other stereocontrolled 1,3-nitrogen shifts have been explored for the synthesis of α-amino acids from carboxylic acid precursors, underscoring the potential of such migrations in complex molecule synthesis. nih.gov

Functional Group Interconversions of the Amine Moiety

Acylation Reactions of the Amine

The secondary amine in this compound is readily susceptible to N-acylation, a fundamental transformation for amines. bath.ac.uk This reaction converts the amine into an amide, specifically an N-acylpropargylamine (a propargyl amide). The acylation is typically achieved by treating the amine with an acylating agent in the presence of a base to neutralize the acid byproduct.

Common acylating agents include acid chlorides and acid anhydrides. The choice of reaction conditions, such as solvent and base, can be optimized for specific substrates. researchgate.net The resulting propargyl amides are valuable synthetic intermediates. For instance, they can undergo base-promoted isomerization to form trisubstituted allenamides, which are another class of versatile building blocks in organic synthesis. semanticscholar.org

Table 3: Common Reagents for N-Acylation of this compound

| Acylating Agent | Typical Base | Product Type |

|---|---|---|

| Acetyl Chloride | Triethylamine (B128534), Pyridine | N-Acetylpropargylamine |

| Benzoyl Chloride | Triethylamine, Pyridine | N-Benzoylpropargylamine |

| Acetic Anhydride | Pyridine, DMAP | N-Acetylpropargylamine |

Alkylation Reactions of Primary and Secondary Amines

The primary amine group in this compound is nucleophilic and readily undergoes N-alkylation reactions. This class of reaction involves the introduction of an alkyl group onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine, depending on the reaction conditions and the nature of the alkylating agent. Traditional methods for N-alkylation often utilize alkyl halides.

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of an alkyl halide, displacing the halide leaving group. This process is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Table 1: Representative N-Alkylation Reactions

| Alkylating Agent | Product Type | General Conditions |

|---|---|---|

| Alkyl Halide (e.g., R-X) | Secondary or Tertiary Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) |

| Alcohols (R-OH) | Secondary or Tertiary Amine | "Borrowing Hydrogen" Catalysis (e.g., Pd, Ru, Ir complexes) |

Modern synthetic methods also allow for the N-alkylation of amines using alcohols, a process often termed "borrowing hydrogen" catalysis. chemrxiv.org This environmentally benign approach avoids the use of pre-functionalized alkyl halides. Additionally, catalytic methods using triarylboranes have been developed for the N-alkylation of amines with aryl esters, expanding the scope of accessible products. rsc.org For propargylamines specifically, the construction of a C-N bond at the propargylic position is a synthetically useful transformation. rsc.org

Condensation Reactions with Carbonyl Compounds

This compound, as a primary amine, reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. phytojournal.com This reaction is a cornerstone of carbon-nitrogen double bond formation and proceeds via a nucleophilic addition-elimination mechanism.

The reaction is typically catalyzed by a weak acid. The initial step is the nucleophilic addition of the amine to the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine product. The removal of water from the reaction mixture is often necessary to drive the equilibrium towards the product. nih.govsci-hub.se

These reactions are significant as the resulting propargylamine-derived imines can be valuable intermediates in the synthesis of more complex molecules, such as pyrazines. nih.govnih.gov

Table 2: Condensation with Carbonyl Compounds

| Carbonyl Compound | Intermediate | Product | General Conditions |

|---|---|---|---|

| Aldehyde (R-CHO) | Carbinolamine | N-Substituted Imine | Weak acid catalyst (e.g., Acetic Acid), Removal of H₂O |

| Ketone (R₂C=O) | Carbinolamine | N-Substituted Imine | Weak acid catalyst, Removal of H₂O |

Reactions with Acid Chlorides to Form Amides

The nucleophilic primary amine of this compound reacts readily with highly electrophilic acid chlorides to form N-substituted amides. commonorganicchemistry.comyoutube.com This is a common and efficient method for amide bond formation. The reaction proceeds through a nucleophilic acyl substitution mechanism.

The mechanism involves an initial nucleophilic addition of the amine to the carbonyl carbon of the acid chloride, breaking the pi bond and forming a tetrahedral intermediate. youtube.com This intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. commonorganicchemistry.comchemguide.co.uk

Table 3: Amide Formation from Acid Chlorides

| Acid Chloride | Base | Product |

|---|---|---|

| Acetyl chloride (CH₃COCl) | Triethylamine | N-(1-cyclohexylprop-2-yn-1-yl)acetamide |

| Benzoyl chloride (C₆H₅COCl) | Pyridine | N-(1-cyclohexylprop-2-yn-1-yl)benzamide |

Ring-Opening Reactions with Epoxides

The amine group of this compound can act as a nucleophile to open the strained three-membered ring of epoxides. This reaction is a valuable method for synthesizing β-amino alcohols. The regioselectivity and mechanism of the ring-opening depend on the reaction conditions (acidic or basic/neutral). libretexts.org

Under neutral or basic conditions, the reaction proceeds via an Sₙ2 mechanism. jsynthchem.com The amine directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon atom. libretexts.orgjsynthchem.com

Under acidic conditions, the epoxide oxygen is first protonated, which activates the epoxide for nucleophilic attack by making the ring carbons more electrophilic. The nucleophile then attacks, typically at the more substituted carbon, as this carbon can better stabilize the developing partial positive charge in a transition state that has some Sₙ1 character. libretexts.org Regardless of the conditions, the attack occurs from the backside, resulting in an anti-stereochemical relationship between the newly formed alcohol and amino groups.

Reactivity Profile of the Alkyne Moiety

Nucleophilic and Electrophilic Characteristics of the Carbon-Carbon Triple Bond

The terminal alkyne moiety of this compound exhibits a dual reactivity profile, capable of acting as both a nucleophile and an electrophile.

Nucleophilic Character: The most prominent nucleophilic characteristic arises from the acidity of the terminal hydrogen atom. byjus.com The carbon atom of a terminal alkyne is sp-hybridized, possessing 50% s-character. This high s-character makes the sp-hybridized carbon more electronegative than sp² or sp³ hybridized carbons. byjus.com Consequently, the C-H bond is polarized, making the hydrogen atom weakly acidic (pKa ≈ 25).

In the presence of a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent, the terminal proton can be abstracted to form a conjugate base, an acetylide anion. libretexts.orgmsu.edu This acetylide anion is a potent carbon-centered nucleophile and can participate in a variety of bond-forming reactions, such as alkylation with primary alkyl halides and addition to carbonyl compounds. libretexts.org

Electrophilic Character: While the electron-rich pi system of the alkyne typically behaves as a nucleophile, the sp-hybridized carbons of the triple bond render alkynes more electrophilic than similarly substituted alkenes. msu.edu This allows alkynes, under certain conditions, to undergo nucleophilic addition reactions, a mode of reactivity not generally observed for simple alkenes. msu.edu This electrophilicity is significantly enhanced if the alkyne is conjugated with an electron-withdrawing group (activated alkyne), which facilitates conjugate addition (Michael addition) by nucleophiles. acs.org

Electrophilic and Nucleophilic Addition Reactions to the Alkyne

The carbon-carbon triple bond is a region of high electron density, making it susceptible to attack by electrophiles, although it is generally less reactive than a corresponding double bond. libretexts.orgaskiitians.com It can also undergo nucleophilic addition, particularly when activated.

Electrophilic Addition: Alkynes undergo electrophilic addition reactions where an electrophile adds across the triple bond. askiitians.comchemistrysteps.com These reactions often proceed through a vinylic carbocation intermediate, which is less stable than an alkyl carbocation, explaining the alkyne's lower reactivity compared to alkenes. msu.educhemistrysteps.com The addition follows Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the carbon atom that already bears more hydrogen atoms, and the nucleophile adds to the more substituted carbon. libretexts.orglibretexts.org

Common electrophilic additions include:

Hydrohalogenation: Addition of one equivalent of HX (e.g., HBr, HCl) yields a vinyl halide. Addition of a second equivalent results in a geminal dihalide. libretexts.orglumenlearning.com

Halogenation: Addition of X₂ (e.g., Br₂, Cl₂) produces a dihaloalkene, which can react further to form a tetrahaloalkane. The initial addition is typically anti. libretexts.orglumenlearning.com

Hydration: In the presence of an acid catalyst and mercuric salts (HgSO₄), water adds across the triple bond to form an enol intermediate, which rapidly tautomerizes to the more stable ketone. chemistrysteps.comlibretexts.org

Table 4: Electrophilic Addition to the Alkyne Moiety

| Reagent | Product Type (after 1 addition) | Regioselectivity |

|---|---|---|

| HBr | Vinyl bromide | Markovnikov |

| Br₂ | trans-Dibromoalkene | Anti-addition |

| H₂O, H₂SO₄, HgSO₄ | Ketone (via enol) | Markovnikov |

| BH₃ then H₂O₂, NaOH | Aldehyde (via enol) | Anti-Markovnikov |

Nucleophilic Addition: While less common for unactivated alkynes than electrophilic addition, nucleophilic additions can occur. As previously mentioned, the formation of an acetylide anion via deprotonation is a key reaction where the alkyne itself becomes the nucleophile for subsequent reactions. libretexts.org

Direct nucleophilic addition to the triple bond of an unactivated alkyne is generally difficult due to the repulsion between the nucleophile and the electron-rich pi system. quora.com However, this type of reaction becomes feasible for activated alkynes, such as those conjugated to carbonyl or nitro groups, where the reaction proceeds via a conjugate or Michael addition mechanism. acs.org

Mechanistic Investigations in Propargylamine Chemistry

Detailed Mechanistic Pathways of Aldehyde-Alkyne-Amine (A3) Coupling Reactions

The Aldehyde-Alkyne-Amine (A3) coupling is a one-pot, three-component reaction that represents one of the most direct and atom-economical methods for synthesizing propargylamines. mdpi.comresearchgate.net The reaction is typically catalyzed by transition metals, with copper and silver catalysts being particularly effective. organic-chemistry.org The generally accepted mechanism involves two concurrent catalytic cycles that merge for the final carbon-carbon bond formation.

The proposed pathway proceeds through the following key steps:

Iminium Ion Formation : The reaction initiates with the condensation of an aldehyde and an amine (such as cyclohexylamine (B46788), a precursor to the target molecule) to form an imine, or in the presence of an acid co-catalyst or Lewis acidic metal center, a more electrophilic iminium ion. researchgate.netnih.gov Water is typically formed as the sole byproduct in this step. mdpi.com

Metal-Acetylide Formation : Simultaneously, the transition metal catalyst activates the terminal alkyne's C-H bond. nih.gov This activation increases the acidity of the terminal proton, allowing for deprotonation by the amine present in the reaction mixture to form a metal-acetylide intermediate. nih.gov

Nucleophilic Addition : The crucial C-C bond-forming step involves the nucleophilic attack of the metal-acetylide complex on the electrophilic carbon of the iminium ion. nih.govnih.gov

Catalyst Regeneration : This addition yields the final propargylamine (B41283) product and regenerates the active metal catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Table 1: Mechanistic Steps in the A3 Coupling Reaction

| Step | Reactants | Intermediate(s) | Product of Step |

|---|---|---|---|

| 1 | Aldehyde, Amine | Hemiaminal | Imine / Iminium Ion |

| 2 | Terminal Alkyne, Metal Catalyst | π-Alkyne Complex | Metal-Acetylide |

| 3 | Iminium Ion, Metal-Acetylide | - | Propargylamine-Metal Complex |

Catalytic Cycles in Transition Metal-Catalyzed Hydroamination Processes

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a fundamental reaction for synthesizing more complex amines from simpler precursors. acs.org Late transition metals, such as ruthenium, iridium, palladium, and rhodium, are often employed as catalysts due to their functional group tolerance and milder reaction conditions compared to early transition metals. acs.orgnih.gov

The catalytic cycle for the hydroamination of an alkyne with a primary or secondary amine, catalyzed by a generic late transition metal complex (M-L), typically involves several key elementary steps:

Oxidative Addition : The amine substrate undergoes oxidative addition to the low-valent metal center, forming a metal-hydrido-amido intermediate.

Alkyne Coordination : The alkyne coordinates to the metal center.

Migratory Insertion : The coordinated alkyne then undergoes migratory insertion into either the metal-hydride bond (leading to a metal-alkenyl species) or the metal-amido bond (leading to a metal-aminoalkenyl species). The regioselectivity of this step (Markovnikov vs. anti-Markovnikov addition) is a critical aspect controlled by the catalyst system. acs.orgnih.gov

Reductive Elimination : The final step is the reductive elimination of the product, which forms the new C-N and C-H bonds, yielding the enamine or imine product and regenerating the active catalyst. The resulting enamine/imine can then tautomerize or be reduced to the final saturated amine.

For unconjugated alkenes and alkynes, the turnover-limiting step is often the migratory insertion of the unsaturated bond into the metal-nitrogen bond. nih.govnih.gov

Table 2: Generalized Catalytic Cycle for Late Transition Metal-Catalyzed Hydroamination

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Oxidative addition of the amine's N-H bond to the metal center. | Metal-Hydrido-Amido Complex |

| 2 | Coordination of the alkyne to the metal center. | Metal-Hydrido-Amido-Alkyne Complex |

| 3 | Migratory insertion of the alkyne into the M-N or M-H bond. | Metal-Alkenyl or Metal-Aminoalkenyl Complex |

Elucidation of Carbon-Carbon Bond Cleavage Mechanisms

While C-C bond formation is more common in propargylamine chemistry, C-C bond cleavage reactions represent unique and sometimes undesired transformations. nih.govnih.gov These reactions are less common than traditional functionalization but are mechanistically significant. A notable example is the copper-catalyzed cleavage of C-C bonds in related propargyl systems, which can proceed through the fragmentation of hemiaminal intermediates. rsc.org

A plausible mechanism, by analogy from studies on primary propargyl alcohols, involves the following stages:

Oxidation : The propargylamine or a related propargyl alcohol is first oxidized to an aldehyde.

Hemiaminal Formation : The resulting aldehyde reacts with an amine present in the system to form a hemiaminal intermediate.

β-Carbon Elimination : The key C-C bond cleavage occurs via a β-carbon elimination from the hemiaminal intermediate. rsc.org This fragmentation is facilitated by the copper catalyst and results in the formation of products such as N-formyl amines. rsc.org

This type of cleavage highlights the complex reactivity of propargyl systems, where reaction conditions can be modulated to favor either bond formation or selective bond breaking.

Table 3: Proposed Steps for Copper-Catalyzed C-C Bond Cleavage

| Step | Process | Intermediate | Result |

|---|---|---|---|

| 1 | Oxidation | Propargyl Aldehyde | Formation of an aldehyde functional group. |

| 2 | Nucleophilic Attack | Hemiaminal | Formation of a transient hemiaminal. |

Characterization of Proposed Transition State Structures in Propargylamine Transformations

Understanding the structure and energetics of transition states is crucial for explaining the selectivity and efficiency of catalytic reactions. Computational studies, often using Density Functional Theory (DFT), have become invaluable tools for characterizing these fleeting structures.

In the context of propargylamine chemistry, computational studies have been applied to transformations such as the gold(I)-catalyzed carboxylative cyclization of propargylamines. In one such study, the mechanism of protodeauration to cleave a gold-vinyl bond and release the final oxazolidinone product was investigated. osti.gov The transition state for the proton transfer from a proton source to the vinylic carbon bound to the gold center was located and characterized. osti.gov

Key findings from these computational models include:

Geometry : The transition state involves the transfer of a proton to the vinyl carbon. osti.gov

Energy Barrier : The Gibbs free energy barrier for this protonation step was calculated, providing insight into the reaction kinetics. For the reaction of a model vinyl-gold complex with a proton source, the computed Gibbs energy barrier was found to be approximately 15.9 kcal/mol, which is consistent with a kinetically feasible process. osti.gov

For the A3 coupling reaction, a transition-state model has also been proposed to explain the enantioselectivity achieved with certain chiral ligands. This model suggests that π-stacking interactions between the ligand and the substrates can influence the facial selectivity of the nucleophilic attack, thereby controlling the stereochemical outcome.

Table 4: Characteristics of a Computed Transition State in a Propargylamine Transformation

| Feature | Description |

|---|---|

| Reaction | Protonation of a vinyl-gold(I) intermediate during oxazolidinone synthesis. osti.gov |

| Key Event | Transfer of a proton to the vinylic carbon attached to the metal center. osti.gov |

| Computed Energy Barrier | ~15.9 kcal/mol (Gibbs Free Energy). osti.gov |

Stereochemical Aspects in 1 Cyclohexylprop 2 Yn 1 Amine Synthesis

Enantioselective Synthesis of Chiral Propargylamines

Enantioselective synthesis of propargylamines, including 1-cyclohexylprop-2-yn-1-amine, is predominantly achieved through asymmetric A³ (aldehyde-alkyne-amine) coupling reactions. This powerful one-pot, three-component reaction combines an aldehyde (cyclohexanecarbaldehyde), an amine, and a terminal alkyne, catalyzed by a metal complex featuring a chiral ligand.

Copper(I) catalysts are frequently employed for this transformation due to their efficiency in activating the C-H bond of terminal alkynes. The enantioselectivity of the reaction is induced by the chiral ligand coordinated to the copper center. A variety of chiral ligands have been developed and proven effective in these syntheses.

One notable class of ligands is Pyrinap, a P,N-ligand, which has been used in the copper-catalyzed enantioselective A³ coupling of terminal alkynes, aldehydes, and amines. In a specific large-scale application, the reaction of a propargyl alcohol, cyclohexanecarbaldehyde, and pyrrolidine (B122466) was performed with a catalyst system of CuBr and the (R,Rₐ)-Pyrinap ligand. This synthesis produced the corresponding chiral propargylic amine in 78% yield and with a high enantiomeric excess (ee) of 91%.

Another widely successful ligand for copper-catalyzed asymmetric reactions is QUINAP (1-(2-diphenylphosphino-1-naphthyl)isoquinoline). Copper(I)/QUINAP systems have been shown to catalyze the addition of functionalized alkynes to enamines, yielding propargylamines with up to 90% ee. This method represents a significant approach to accessing enantiomerically enriched propargylamines. Similarly, PyBox (pyridine-bis(oxazoline)) ligands, when complexed with copper, also serve as effective catalysts for the enantioselective synthesis of chiral propargylamines.

The general mechanism for these reactions involves the formation of a copper acetylide intermediate. The aldehyde and amine first react to form an iminium ion. The chiral copper-ligand complex then coordinates the copper acetylide, and its subsequent nucleophilic addition to the iminium ion is the stereodetermining step. The chiral environment created by the ligand dictates the facial selectivity of the attack on the iminium ion, leading to the preferential formation of one enantiomer.

| Ligand Family | Metal Catalyst | Key Features | Reported Enantioselectivity |

|---|---|---|---|

| Pyrinap | CuBr | Axially chiral P,N-ligand; effective at low catalyst loadings. | Up to 91% ee for cyclohexyl-substituted propargylamine. |

| QUINAP | CuBr | Axially chiral P,N-ligand; effective in additions to enamines. | Up to 90% ee. chemrxiv.org |

| PyBox | Cu(OTf)₂ | C₂-symmetric N,N-ligand; effective under solvent-free conditions. rsc.org | Good to excellent yields and enantioselectivities reported. rsc.org |

Diastereoselective Approaches in Propargylamine Construction

Diastereoselective methods for synthesizing propargylamines often rely on the use of a chiral auxiliary. This auxiliary introduces a stereocenter into one of the reactants, which then directs the stereochemical outcome of the bond-forming reaction, leading to the formation of a new stereocenter with a specific configuration relative to the auxiliary.

A highly effective and widely used strategy involves the use of N-tert-butanesulfinyl imines. These chiral imines are readily prepared by the condensation of an aldehyde, such as cyclohexanecarbaldehyde, with enantiopure (R)- or (S)-tert-butanesulfinamide. The chiral N-tert-butanesulfinyl group acts as an excellent chiral director for the nucleophilic addition of organometallic reagents to the C=N double bond.

For the synthesis of this compound, the corresponding N-tert-butanesulfinyl imine derived from cyclohexanecarbaldehyde would be reacted with a metal acetylide (e.g., lithium acetylide or a Grignard reagent derived from a terminal alkyne). The addition of the alkynyl nucleophile to the imine is highly diastereoselective. The stereochemical outcome is rationalized by a chelated six-membered ring transition state, where the metal cation coordinates to both the sulfinyl oxygen and the imine nitrogen. This rigidifies the conformation and forces the nucleophile to attack from the less sterically hindered face, leading to high diastereoselectivity.

After the addition, the N-tert-butanesulfinyl auxiliary can be easily removed by treatment with acid (e.g., HCl in methanol) to afford the chiral primary propargylamine with high enantiopurity. The choice of the (R)- or (S)-enantiomer of tert-butanesulfinamide allows for selective access to either enantiomer of the final product. This method is notable for its reliability, broad substrate scope, and the high levels of stereocontrol it provides.

| Chiral Auxiliary | Electrophile | Nucleophile | Typical Diastereomeric Ratio (dr) | Key Advantage |

|---|---|---|---|---|

| (R)- or (S)-tert-Butanesulfinamide | N-sulfinyl imine from Cyclohexanecarbaldehyde | Lithium or Magnesium Acetylides | Often >95:5 | High stereocontrol and facile removal of the auxiliary. |

Another diastereoselective approach involves using a chiral amine in the A³ coupling reaction. When a chiral amine is used as a starting material, its inherent stereocenter can influence the formation of the new stereocenter, leading to one diastereomer being formed in excess. For example, using chiral prolinol derivatives as the amine component in gold-catalyzed A³ couplings has been shown to result in excellent diastereoselectivities. organic-chemistry.org

Chirality Transfer in Propargylamine Reactions

Chirality transfer refers to reactions where a pre-existing stereocenter in a molecule dictates the stereochemistry of a newly formed chiral element, which can be another stereocenter, an axis of chirality, or a plane of chirality. Chiral propargylamines are valuable precursors for such transformations.

A prominent example of chirality transfer is the conversion of enantiomerically enriched propargylamines into axially chiral allenes. The central chirality of the propargylamine is transferred to the axial chirality of the allene (B1206475) product. For instance, certain chiral propargylic amines can be converted to the corresponding axially chiral internal allenes with complete chirality transfer upon reaction with silver nitrate (B79036) (AgNO₃). chemrxiv.org This process typically proceeds through a chemrxiv.orgorganic-chemistry.org-sigmatropic rearrangement of an intermediate formed from the propargylamine. The stereochemistry at the carbon bearing the amino group directly controls the helical orientation of the resulting allene.

This transformation is synthetically valuable as it provides access to optically active allenes, which are important structural motifs in natural products and versatile intermediates in organic synthesis. The efficiency of the chirality transfer ensures that the high enantiomeric purity of the starting propargylamine is maintained in the allene product.

Control of Regioselectivity and Stereoselectivity in Functionalization Reactions

The propargylamine scaffold of this compound contains multiple reactive sites, primarily the alkyne and the amine functionalities. Subsequent functionalization reactions must be controlled to ensure high regioselectivity (which site reacts) and stereoselectivity (how it reacts in 3D space).

One important class of functionalization reactions is the cyclization of propargylamines to form nitrogen-containing heterocycles. The regioselectivity of these cyclizations is crucial for obtaining the desired ring system. For example, palladium-catalyzed cyclization of a propargylamine bearing a cyclohexyl group has been shown to be an efficient method for producing functionalized quinolines. mdpi.com In this reaction, the propargylamine undergoes an intramolecular cyclization, and the substitution pattern on the starting material directs the formation of a specific quinoline (B57606) isomer. The reaction involving a cyclohexyl-substituted propargylamine proceeded efficiently, affording the expected quinoline product in 81% yield. mdpi.com

Similarly, cascade radical cyclization reactions offer another route to functionalized heterocycles. Propargylamines can react with diaryl disulfides in a radical-induced tandem cyclization to produce 3-arylthioquinolines. This process involves a sequence of sulfuration, cyclization, oxidation, and aromatization, leading to the highly regioselective formation of the final product.

The stereocenter in chiral this compound can also influence the stereochemical outcome of functionalization reactions. For instance, in cyclization reactions that create a new stereocenter, the existing chirality can induce diastereoselectivity, leading to the preferential formation of one diastereomer of the cyclic product. This substrate-controlled stereoselectivity is a powerful tool in the synthesis of complex, stereochemically rich molecules.

Catalytic Systems in Propargylamine Transformations

Copper-Catalyzed Reactions

Copper catalysts are the most extensively studied for propargylamine (B41283) synthesis due to their high activity, abundance, and relatively low cost. fit.eduencyclopedia.pub They are effective in facilitating various transformations, including the pivotal A3 coupling and subsequent reactions.

Copper(I) Halide Catalysis in A3 Coupling and Michael Addition Reactions

Copper(I) halides, such as copper(I) iodide (CuI) and copper(I) bromide (CuBr), are highly effective catalysts for the A3 coupling reaction. researchgate.netmdpi.com This reaction involves the copper-catalyzed addition of a terminal alkyne to an in situ formed imine (from an aldehyde and an amine), producing a propargylamine. fit.eduwikipedia.org The process is valued for its step efficiency and the formation of water as the sole byproduct. fit.edu Copper(I) catalysts are instrumental in the C-H activation of the terminal alkyne, leading to the formation of a copper acetylide intermediate, which is key to the reaction mechanism. wikipedia.org

The scope of the A3 coupling using copper(I) halides is broad, accommodating a variety of aldehydes, amines, and alkynes. fit.edumdpi.com For instance, CuI has been used to catalyze the A3 decarboxylative coupling, a variation where an amino acid is used instead of an amine. mdpi.com Furthermore, these catalysts can be employed under microwave irradiation to accelerate the reaction, with some systems achieving high yields in as little as 10 minutes. researchgate.net

In addition to A3 coupling, copper catalysts are relevant in Michael addition reactions. While the direct application to 1-Cyclohexylprop-2-yn-1-amine is a specialized topic, the general principle involves the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. Vinyl diazonium ions, formed via Lewis acid catalysis, can act as potent Michael acceptors, reacting with various nucleophiles while preserving the diazo functional group for further chemical manipulation. nsf.gov

Applications of Copper Nanoparticle Catalysts

To overcome the challenges of separating homogeneous catalysts, heterogeneous copper nanoparticle catalysts have been developed. These catalysts offer easier recycling and are often more stable. iranarze.irresearchgate.net Copper nanoparticles have been effectively supported on various materials, including montmorillonite, graphene, and activated carbon. researchgate.net

An efficient and environmentally friendly protocol for the A3 coupling reaction utilizes copper nanoparticles generated in situ in water. bohrium.com In this system, a green reducing agent like sodium hydroxymethanesulfinate (rongalite) produces the nanoparticles, while β-cyclodextrin acts as a stabilizing agent and phase-transfer catalyst. bohrium.com This method underscores the move towards more sustainable chemical synthesis. bohrium.com

Synergistic Copper-Ruthenium Catalytic Systems

Bimetallic catalytic systems, particularly those combining copper and ruthenium, have been explored to enhance the scope and efficiency of propargylamine synthesis. wikipedia.org The choice of metal can dictate the reaction pathway; for example, in propargylic substitution reactions with N-monosubstituted hydrazones, ruthenium catalysis leads to carbon-centered alkylated products, while copper catalysis yields nitrogen-centered aminated products. researchgate.netnih.gov This highlights the ability of synergistic systems to control reactivity and product selectivity. researchgate.net However, some copper-ruthenium systems have shown limitations, for instance, being restricted to specific substrates like phenylacetylene (B144264) and aldehydes lacking α-hydrogens. mdpi.com

Copper-Doped Metal-Organic Frameworks (MOFs) as Catalysts

Metal-Organic Frameworks (MOFs) containing copper have emerged as highly efficient and reusable catalysts for synthesizing propargylamines. encyclopedia.pub These materials, such as [Cu(2-pymo)2], possess a three-dimensional, deformable framework that allows for efficient interaction between the copper ions and the substrates. encyclopedia.pub

In another approach, copper nanoparticles have been deposited on nanoporous carbon derived from the carbonization of MOF-5. iranarze.irresearchgate.net The resulting catalyst, Cu@MOF-5-C, exhibits exceptional catalytic activity in A3 coupling reactions. iranarze.irresearchgate.net This high performance is attributed to the well-dispersed copper nanoparticles, the high surface area and hierarchical pore structure of the MOF-derived support, and the synergistic interaction between the metal and the support. iranarze.irresearchgate.net The use of Cu-MOFs offers several advantages, including high yields, minimal catalyst loading, and simple catalyst separation. encyclopedia.pub

Below is a table summarizing the performance of a Cu@MOF-5-C catalyst in the A3 coupling reaction under optimized conditions.

| Catalyst Dosage (mg) | Product Yield (%) |

|---|---|

| 5 | 84 |

| 20 | 96 |

Silver-Catalyzed Reactions

Silver catalysts, though less common than copper, offer unique reactivity in certain transformations of propargylamines, particularly in cyclization reactions.

Silver Nanocluster Catalysis for Cyclization Reactions

Silver nanoclusters have proven to be robust and efficient heterogeneous catalysts for the cycloaddition of propargylamines with carbon dioxide to produce valuable oxazolidinones. acs.org Atomically precise, low-nuclearity silver nanoclusters (e.g., Ag4) can activate both the acetylene (B1199291) (-C≡C) and amino (-NH-) groups of the propargylamine simultaneously, facilitating the cyclization under mild conditions. researchgate.net

These silver-cluster-based frameworks can act as high-efficiency π-activation catalysts. acs.org Density Functional Theory (DFT) calculations have shown that the silver catalyst activates the C≡C bond, making it susceptible to reaction with CO2. acs.org This catalytic system is notable for its high turnover numbers (TON) and turnover frequencies (TOF), often surpassing those of other reported catalysts. researchgate.net The recyclability and stability of these silver nanocluster catalysts make them promising for industrial applications. acs.org

Silver Salt Catalysis in Propargylamine Synthesis

Silver salts have emerged as effective catalysts for the synthesis of propargylamines, primarily through the three-component coupling reaction of an aldehyde, an alkyne, and an amine (A³ coupling). This method is atom-economical and often allows for the formation of propargylamines in a single step.

Silver iodide (AgI) has been identified as a particularly effective catalyst for this transformation, especially for reactions involving aliphatic aldehydes, which can be less reactive in other catalytic systems. The reaction can be carried out in water, making it a greener alternative to traditional methods that require organic solvents. The proposed mechanism involves the in situ formation of a silver acetylide intermediate, which then reacts with an iminium ion generated from the aldehyde and amine.

Various forms of silver catalysts have been explored, including silver nanoparticles (AgNPs) and silver sulfide (B99878) nanoparticles (Ag2S NPs), which can act as heterogeneous catalysts. kashanu.ac.ir These nanocatalysts offer advantages such as high catalytic activity, stability, and the potential for recovery and reuse. kashanu.ac.iracs.org For instance, Ag2S nanoparticles have been used as an efficient heterogeneous catalyst for the A³ coupling reaction under solvent-free conditions at elevated temperatures. kashanu.ac.ir

Table 1: Examples of Silver-Catalyzed Propargylamine Synthesis

| Aldehyde | Amine | Alkyne | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | Piperidine | Phenylacetylene | Ag2S NPs (0.5 mol%) | 80 °C, solvent-free | 95 |

| 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | Ag2S NPs (0.5 mol%) | 80 °C, solvent-free | 92 |

| Cyclohexanecarboxaldehyde (B41370) | Morpholine (B109124) | Phenylacetylene | AgI (5 mol%) | Water, 80 °C | 85 |

| Butyraldehyde | Pyrrolidine (B122466) | 1-Hexyne | AgI (5 mol%) | Water, rt | 78 |

Gold-Catalyzed Transformations in Propargylamine Chemistry

Gold catalysts, in both +1 and +3 oxidation states, are highly effective for the synthesis of propargylamines through the A³ coupling reaction. Gold catalysis offers the advantage of high efficiency, often under mild reaction conditions, and can be performed in environmentally benign solvents like water. nih.govacs.org

Gold(III) salen complexes have been demonstrated to be powerful catalysts for the three-component synthesis of propargylamines in water at moderate temperatures. organic-chemistry.orgnih.gov These reactions can achieve excellent yields and, when chiral amines are used, can proceed with high diastereoselectivity. organic-chemistry.orgnih.gov Gold nanoparticles (AuNPs) supported on materials like zinc oxide (ZnO) have also been utilized, enabling the reaction to proceed rapidly at room temperature under visible light irradiation through plasmon-mediated catalysis. rsc.org

The proposed mechanism for gold-catalyzed A³ coupling involves the activation of the alkyne's C-H bond by a gold species to form a gold acetylide. This intermediate then reacts with an iminium ion, formed from the condensation of the aldehyde and amine, to yield the propargylamine product and regenerate the active gold catalyst. organic-chemistry.org

Table 2: Examples of Gold-Catalyzed Propargylamine Synthesis

| Aldehyde | Amine | Alkyne | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | Piperidine | Phenylacetylene | AuBr3 (1 mol%) | Water, 100 °C | 98 |

| 4-Nitrobenzaldehyde | Morpholine | Phenylacetylene | AuCl3 (1 mol%) | Water, 100 °C | 99 |

| Isobutyraldehyde | Pyrrolidine | 1-Hexyne | [Au(salen)]Cl (2 mol%) | Water, 40 °C | 92 |

| Benzaldehyde | (S)-Prolinol | Phenylacetylene | [Au(salen)]Cl (2 mol%) | Water, 40 °C | 95 (99:1 dr) |

Rhodium-Catalyzed Reactions for Propargylamines

Rhodium complexes have proven to be versatile catalysts for the synthesis of propargylamines, particularly through multicomponent reactions. One notable example is the use of the rhodium complex [{Rh(μ-Cl)(H)2(IPr)}2] (where IPr is 1,3-bis-(2,6-diisopropylphenyl)imidazole-2-ylidene) for the one-pot, three-component reaction between primary arylamines, aliphatic aldehydes, and triisopropylsilylacetylene. nih.govresearchgate.netdocumentsdelivered.com This methodology provides an efficient route to secondary propargylamines derived from aliphatic aldehydes, which can be challenging substrates. nih.govresearchgate.net

The catalytic cycle is thought to involve the formation of a rhodium-imine complex, followed by C-H activation of the alkyne and subsequent hydroalkynylation of the imine. nih.gov Rhodium catalysis has also been applied to the synthesis of amines through the three-component C(sp2)–H activation of aromatics with amides and aldehydes. rsc.org

Table 3: Examples of Rhodium-Catalyzed Propargylamine Synthesis

| Aldehyde | Amine | Alkyne | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Isovaleraldehyde | 2,4,6-Trimethylaniline | Triisopropylsilylacetylene | [{Rh(μ-Cl)(H)2(IPr)}2] | Toluene, 110 °C | 95 |

| Butyraldehyde | Aniline | Triisopropylsilylacetylene | [{Rh(μ-Cl)(H)2(IPr)}2] | Toluene, 110 °C | 88 |

| Cyclohexanecarboxaldehyde | 4-Methoxyaniline | Triisopropylsilylacetylene | [{Rh(μ-Cl)(H)2(IPr)}2] | Toluene, 110 °C | 92 |

| Pivalaldehyde | 2,6-Diisopropylaniline | Triisopropylsilylacetylene | [{Rh(μ-Cl)(H)2(IPr)}2] | Toluene, 110 °C | 85 |

Palladium-Catalyzed Hydroaminations and Related Reactions

Palladium catalysis is widely employed in the transformation of propargylamines and their derivatives. A key reaction is the intramolecular hydroamination of propargylic carbamates and related compounds to form various nitrogen-containing heterocycles, such as oxazolidinones. organic-chemistry.orgacs.orgnih.gov A common catalytic system for this transformation is Pd(OAc)2 with a co-catalyst like n-Bu4NOAc, which allows the reaction to proceed efficiently at room temperature. organic-chemistry.orgacs.org The mechanism is believed to involve a trans-amidopalladation of the alkyne followed by protodepalladation. organic-chemistry.org

Palladium catalysts have also been utilized in the cyclization amination of propargylamines with 1,3-dienes to produce functionalized pyrrolidines. researchgate.net Furthermore, palladium-catalyzed cyclization reactions of propargylic compounds with various nucleophiles provide access to a diverse range of carbocyclic and heterocyclic structures. nih.gov

Table 4: Examples of Palladium-Catalyzed Transformations of Propargylamine Derivatives

| Substrate | Product Type | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|

| But-2-yn-1-yl tosylcarbamate | Oxazolidinone | Pd(OAc)2, n-Bu4NOAc | DCE, rt | 93 |

| Pent-2-yn-1-yl tosylcarbamate | Oxazolidinone | Pd(OAc)2, n-Bu4NOAc | DCE, rt | 91 |

| N-Tosyl-N-(prop-2-yn-1-yl)amine | Chloromethylene pyrrolidine (with isoprene) | Pd(dba)2, dppf | Toluene, 80 °C | 85 |

| 1-Phenylprop-2-yn-1-yl carbamate | Oxazolidinone | PdII-AmP-MCF | Dioxane, 60 °C | 95 |

Zinc-Catalyzed Reactions Involving Propargylamines

Zinc-based catalysts offer a cost-effective and environmentally friendly option for the synthesis of propargylamines. Zinc triflate (Zn(OTf)2) has been shown to be an efficient mediator for the A³ coupling of aldehydes, amines, and phenylacetylene under solvent-free conditions. organic-chemistry.org This protocol is applicable to a wide range of aldehydes, including those that are enolizable, and the catalyst can be recycled. organic-chemistry.org

Zinc oxide nanoparticles (ZnO NPs) also serve as a recyclable and economical catalyst for the A³ coupling reaction, again under solvent-free conditions. nih.govresearchgate.net The use of ZnO NPs avoids the need for co-catalysts or activators and provides high yields in short reaction times. researchgate.net The mechanism of zinc-catalyzed A³ coupling is believed to proceed through the formation of a zinc acetylide, which then adds to an iminium ion.

Table 5: Examples of Zinc-Catalyzed Propargylamine Synthesis

| Aldehyde | Amine | Alkyne | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | Zn(OTf)2 (5 mol%) | 100 °C, solvent-free | 96 |

| Benzaldehyde | Morpholine | Phenylacetylene | ZnO NPs (20 mol%) | 100 °C, solvent-free | 94 |

| 3-Phenylpropionaldehyde | Piperidine | Phenylacetylene | Zn(OTf)2 (5 mol%) | 100 °C, solvent-free | 88 |

| Formaldehyde | Pyrrolidine | Phenylacetylene | Zn(OTf)2 (5 mol%) | 100 °C, solvent-free | 85 |

Iridium-Catalyzed Transformations

Iridium catalysts have been instrumental in the development of asymmetric syntheses of chiral propargylamines and related structures. A notable application is the tandem iridium-catalyzed hydrosilylation of tertiary amides followed by an enantioselective copper-catalyzed alkynylation to produce α-chiral tertiary propargylamines. chemrxiv.org This method allows for the reductive alkynylation of amides with moderate to good levels of enantiocontrol. chemrxiv.orgchemrxiv.org

Iridium catalysis is also effective for the direct reductive functionalization of secondary amides to yield a variety of functionalized amines. nih.gov Furthermore, iridium complexes can catalyze the hydroalkynylation of enamides to afford propargyl amides with high regio-, diastereo-, and enantioselectivity, providing access to enantioenriched propargylamines with two adjacent stereocenters. nih.gov The enantioselective functionalization of propargylic C(sp³)–H bonds is another area where iridium catalysis has shown significant promise. nih.gov

Table 6: Examples of Iridium-Catalyzed Asymmetric Transformations

| Substrate | Reagent | Product Type | Catalyst System | Enantiomeric Excess (%) |

|---|---|---|---|---|

| N,N-Dimethylbenzamide | Phenylacetylene | α-Chiral propargylamine | Ir-catalyst / Cu-catalyst with PyBox ligand | 85 |

| β,β-Disubstituted enamide | Phenylacetylene | Propargyl amide | Ir-complex with phosphoramidite (B1245037) ligand | 95 |

| Secondary Amide | Various Nucleophiles | Functionalized Amine | Iridium Catalyst | N/A (Focus on functionalization) |

| 1,5-Enyne | - | 3,4-Substituted 1,5-enyne | Iridium Catalyst | 98 |

Zirconium and Titanium Catalysts in Alkyne Hydroamination

Zirconium and titanium complexes are highly active catalysts for the hydroamination of alkynes, a direct method for forming C-N bonds. Cationic zirconium complexes, generated in situ and stabilized by ligands such as an n-butylamine-bridged bis(phenolato) ligand, are effective for the intermolecular hydroamination of alkynes with both primary and secondary amines. researchgate.netrsc.orgfao.org These reactions can exhibit excellent yields and high regioselectivity. researchgate.net

Titanium complexes, including those with pyrrolyl or bis(amidate) ligands, also catalyze the hydroamination of alkynes. documentsdelivered.com The regioselectivity of titanium-catalyzed hydroamination can be tuned by the ligand environment, allowing for either Markovnikov or anti-Markovnikov addition products. For instance, Ti(NMe2)2(dpma) has been shown to be a Markovnikov-selective precatalyst for the hydroamination of terminal alkynes.

Table 7: Examples of Zirconium and Titanium-Catalyzed Alkyne Hydroamination

| Alkyne | Amine | Catalyst | Product Type | Yield (%) |

|---|---|---|---|---|

| 1-Octyne | Aniline | [Zr(NMe2)4] / Sulfonamide | Imine | 95 |

| Phenylacetylene | n-Hexylamine | Ti(NMe2)2(dpma) | Imine (Markovnikov) | 98 |

| Diphenylacetylene | Aniline | Cationic Zr-complex | Enamine | >99 |

| 1-Hexyne | Benzylamine | Bis(amidate)Ti-complex | Enamine (anti-Markovnikov) | 85 |

Metal-Free Approaches to Propargylamine Synthesis and Reactivity

The synthesis of propargylamines, including this compound, has traditionally relied on metal-catalyzed reactions. However, a significant shift towards metal-free approaches has been driven by the principles of green and sustainable chemistry, aiming to reduce costs, simplify product purification, and minimize toxic metal waste. researchgate.netrsc.org These methods offer environmentally benign alternatives to conventional syntheses. phytojournal.comrsc.org

One of the most prominent metal-free strategies is the three-component A³ coupling reaction, which involves an aldehyde, an amine, and a terminal alkyne. researchgate.net While typically metal-catalyzed, several metal-free variations have been developed. For instance, a decarboxylative A³ coupling using ortho-hydroxybenzaldehydes, secondary amines, and alkynoic acids can proceed efficiently under solvent-free and catalyst-free conditions. acs.org This reaction is believed to occur via an ortho-quinonoid intermediate that undergoes a concerted decarboxylation with the alkynoic acid. acs.org Another approach involves the use of magnetized water, which has been reported to facilitate the A³ coupling of salicylaldehyde, a terminal alkyne, and a secondary amine without any metal catalyst. nih.gov

Beyond the A³ coupling, other innovative metal-free methods have emerged:

Photochemical Methods : Visible light-mediated protocols provide a powerful tool for propargylamine synthesis. One such method utilizes persulfate activation in a tandem oxidative coupling/alkynylation reaction, offering a sustainable pathway to secondary and tertiary propargylamines. researchgate.net Another photochemical approach involves an atom transfer radical addition (ATRA) of carbon tetrabromide onto alkenes, serving as a key step in their eventual conversion to propargylamines. researchgate.net

Decarboxylative Couplings : A metal-free, doubly decarboxylative coupling of amino acids, α-keto acids, and terminal alkynes has been developed. rsc.org This method constructs propargylamines by inducing the nucleophilic addition of alkynes to an iminium salt intermediate, with the carboxyl group from the α-keto acid facilitating the reaction. rsc.org

Organocatalysis : Small organic molecules can catalyze the synthesis of propargylamines. Chiral Brønsted acids, for example, have been used to catalyze the asymmetric Mannich-type reaction of in situ generated C-alkynyl imines with β-keto esters, yielding chiral propargylamines with adjacent stereocenters. nih.gov Another organocatalytic method achieves the synthesis of terminal propargylamines through a tandem amination/Seyferth–Gilbert alkynylation of aldehydes. thieme-connect.com

The reactivity of propargylamines synthesized via metal-free routes is vast. The resulting compounds are valuable intermediates for synthesizing nitrogen-containing heterocycles, natural products, and other functional molecules. researchgate.netrsc.org For example, a tandem decarboxylative A³ coupling followed by a Pictet-Spengler reaction allows for the metal-free synthesis of complex tetrahydroisoquinoline derivatives. nih.gov

Table 1: Comparison of Selected Metal-Free Propargylamine Synthesis Methods

| Method | Key Reagents/Conditions | Scope & Characteristics |

|---|---|---|

| Decarboxylative A³ Coupling | ortho-Hydroxybenzaldehydes, secondary amines, alkynoic acids; solvent-free, heat. acs.org | Waste-free method for hydroxylated propargylamines. Proceeds via an ortho-quinonoid intermediate. acs.org |

| Photochemical Persulfate Activation | Primary/secondary amines, alkynes, persulfate, phase-transfer catalyst, visible light. researchgate.net | Sustainable tandem oxidative coupling/alkynylation. researchgate.net |

| Doubly Decarboxylative Coupling | Amino acids, α-keto acids, terminal alkynes. rsc.org | Direct construction of diverse propargylamines with high chemoselectivity. rsc.org |

| Organocatalysis (Brønsted Acid) | N-Boc aminals, β-keto esters, chiral Brønsted acid. nih.gov | Asymmetric synthesis affording chiral propargylamines with two adjacent stereocenters. nih.gov |

| A³ Coupling in Magnetized Water | Salicylaldehyde, terminal alkynes, secondary amines, magnetized water. nih.gov | A metal-free approach where magnetized water facilitates the reaction. nih.gov |

Ligand Design and Optimization Strategies in Propargylamine Catalysis

In metal-catalyzed transformations leading to propargylamines, the choice of ligand is paramount as it directly influences the reaction's efficiency, selectivity, and scope. Ligand design and optimization are critical for controlling the steric and electronic environment of the metal center, which is essential for achieving high yields and, particularly in asymmetric synthesis, high enantioselectivity. rsc.orgnih.gov

A primary goal of ligand design in this context is the synthesis of chiral propargylamines, which are valuable building blocks in medicinal chemistry. nih.gov This is often achieved through the asymmetric A³ (AA³) coupling reaction, where a chiral ligand imparts stereocontrol. rsc.orgnih.gov

Key strategies and ligand classes include:

P,N Ligands : Biaryl phosphine-nitrogen (P,N) ligands are highly effective in asymmetric catalysis. For instance, QUINAP and PINAP are well-known atropisomeric P,N-ligands used in copper-catalyzed enantioselective A³ couplings. acs.orgorganic-chemistry.org A novel design strategy involves incorporating five-membered heterocycles like imidazole (B134444) into the biaryl backbone. These ligands can be stabilized through π-stacking interactions, creating a unique chiral environment that enhances reactivity and selectivity. acs.orgsemanticscholar.org Phosphino-imidazoline (Phim) ligands, such as UCD-Phim, have also been successfully applied in the enantioselective copper-catalyzed alkynylation of quinolones. acs.org

Box and PyBox Ligands : Bis(oxazoline) (Box) and Pyridine-oxazoline (PyBox) ligands are privileged in asymmetric catalysis. A copper(I) complex of i-Pr-pybox-diPh is an efficient catalyst for the enantioselective one-pot, three-component synthesis of propargylamines. organic-chemistry.org The development of these reactions often involves computational studies to expedite the identification of the optimal ligand for achieving high enantiomeric excess. acs.org

Bifunctional Ligands : Ligands can be designed to play multiple roles in a catalytic cycle. Chiral bifunctional N,N,P-ligands have been developed for cooperative copper catalysis. In one example, the ligand acts as a base to promote the esterification of a propargylic alcohol and then as a tridentate ligand to coordinate with the copper catalyst, which activates the resulting propargylic ester for substitution. rsc.org

Ligand Optimization : The optimization process involves screening a library of ligands and systematically modifying their structures. This can include changing substituents to tune steric hindrance and electronic properties. chemrxiv.org For example, in the nickel-catalyzed hydroalkynylation of olefins, screening various bipyridine and PyrOx ligands was crucial to achieving high yields and enantioselectivity. chemrxiv.org Additive screening can also play a role; in the zinc-alkynylide addition to aldehydes, additives like poly(ethyleneglycol) dimethyl ether (DiMPEG) were found to improve enantioselectivity by preventing the formation of less selective catalytic species. nih.govresearchgate.net

The ultimate goal of these strategies is to create a highly organized transition state where the chiral ligand effectively dictates the facial selectivity of the nucleophilic attack by the alkyne on the imine or iminium ion intermediate.

Table 2: Selected Ligands for Asymmetric Propargylamine Synthesis

| Ligand Type | Metal Catalyst | Reaction Type | Key Features & Performance |

|---|---|---|---|

| i-Pr-pybox-diPh | Copper(I) organic-chemistry.org | Enantioselective A³ Coupling | Efficiently catalyzes the three-component reaction of aldehydes, anilines, and alkynes. organic-chemistry.org |

| Imidazole-based Biaryl P,N-Ligand | Copper(I) acs.org | Enantioselective A³ Coupling | Incorporates a 5-membered heterocycle; chirality is stabilized by π-stacking, leading to enhanced reactivity. acs.org |

| (S,S,Rₐ)-UCD-Phim | Copper(I) acs.org | Enantioselective Alkynylation of Quinolones | A phosphino-imidazoline ligand providing high yields (up to 92%) and enantioselectivity (up to 97% ee). acs.org |